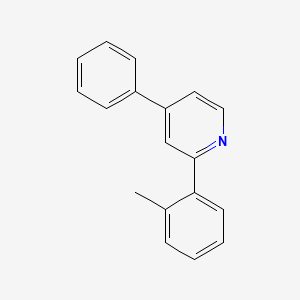
4-Phenyl-2-(o-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(o-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 4-position and an o-tolyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(o-tolyl)pyridine can be achieved through several methods. One common approach involves the use of organolithium reagents. For example, the reaction of 2-bromo-4-phenylpyridine with o-tolyllithium, followed by a subsequent dehydration step, can yield the desired compound . Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromo-4-phenylpyridine with o-tolylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar organolithium or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often employing automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(o-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to their corresponding saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl or pyridine rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of saturated ring compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(o-tolyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(o-tolyl)pyridine depends on its application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs by facilitating efficient charge transport and light emission .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the o-tolyl group, which can affect its reactivity and applications.
4-(o-Tolyl)pyridine:
2,4-Diphenylpyridine: Contains two phenyl groups, which can alter its electronic properties and reactivity compared to 4-Phenyl-2-(o-tolyl)pyridine.
Uniqueness
This compound is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including catalysis, drug design, and materials science.
Propiedades
Fórmula molecular |
C18H15N |
|---|---|
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3 |
Clave InChI |
RINYVSCQPQXUGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


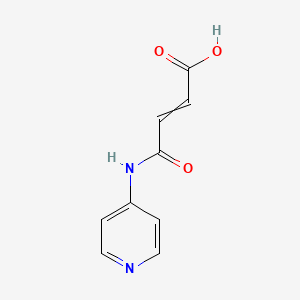
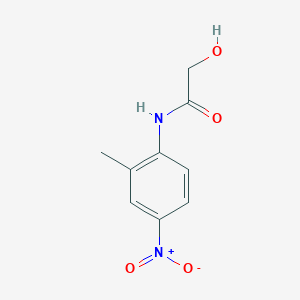
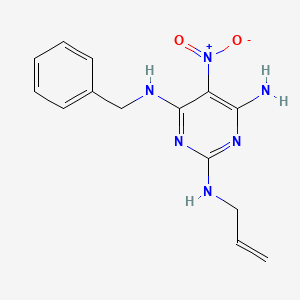
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

![2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-1-(10H-phenothiazin-10-yl)-1-propanone](/img/structure/B14140821.png)
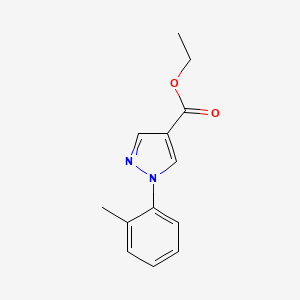

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
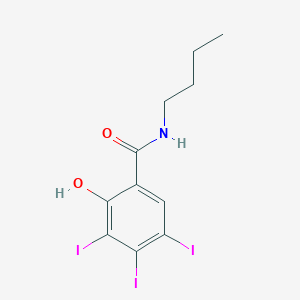
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
